molecular formula C12H18BrNO B2772605 1-Propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide CAS No. 2253640-85-4

1-Propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide

Cat. No.: B2772605
CAS No.: 2253640-85-4
M. Wt: 272.186
InChI Key: SRNDVJPBDAXPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide” is a chemical compound with the CAS Number: 2253640-85-4 . It has a molecular weight of 272.19 . The IUPAC name for this compound is 1-isopropyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, such as “this compound”, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent . This process generates 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17NO.BrH/c1-8(2)12-11-4-3-10(14)7-9(11)5-6-13-12;/h3-4,7-8,12-14H,5-6H2,1-2H3;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .

Scientific Research Applications

Neuropharmacological Research

Research into compounds similar to 1-Propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide often focuses on their neuropharmacological properties. For example, the kinetic modeling of N-[11C]Methylpiperidin-4-yl propionate ([11C]PMP) has been analyzed for estimating relative acetylcholinesterase activity using positron emission tomography (PET) in human brains, demonstrating the compound's utility in neuroimaging studies related to enzyme activity in the brain (Koeppe et al., 1999).

Parkinson's Disease Research

The metabolism of azaheterocyclic amines, including compounds structurally related to this compound, has been found to be higher in individuals with Parkinson's disease. This discovery provides insights into the potential endogenous toxins that may precipitate Parkinson's disease, offering a pathway for developing new therapeutic strategies (Aoyama et al., 2000).

Pharmacokinetics and Drug Development

The pharmacokinetics and safety profiles of new compounds, including long-acting nondepolarizing muscle relaxants like doxacurium chloride, are essential areas of research. These studies involve assessing the effects of bolus doses on neuromuscular and cardiovascular effects in humans, contributing to the development of medications with clinical advantages over existing options (Basta et al., 1988).

Antiviral Research

Exploratory studies have assessed the antiviral effects of compounds like 3,4-dihydro-1-isoquinolineacetamide hydrochloride (DIQA) against rhinovirus infections. These studies, conducted in controlled clinical trials, evaluate the potential of such compounds to reduce symptoms and virus excretion, although the effects may be marginal. This research indicates the ongoing search for effective antiviral agents (Togo et al., 1973).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

The future directions for “1-Propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide” and similar compounds are likely to involve further exploration of their biological activities and potential applications in treating various diseases. The development of novel 1,2,3,4-tetrahydroisoquinoline analogs with potent biological activity is an active area of research .

Properties

IUPAC Name

1-propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.BrH/c1-8(2)12-11-4-3-10(14)7-9(11)5-6-13-12;/h3-4,7-8,12-14H,5-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNDVJPBDAXPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=C(CCN1)C=C(C=C2)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.